molecular formula C22H26N2O5 B1265124 Jerantinine F

Jerantinine F

Cat. No. B1265124
M. Wt: 398.5 g/mol
InChI Key: LZVMXRSCSWSPDH-MVWVFHAYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Jerantinine F is an indole alkaloid isolated from Tabernaemontana corymbosa, and has been shown to exhibit cytotoxicity against human KB cells. It has a role as a metabolite and an antineoplastic agent. It is an alkaloid ester, an aromatic ether, an indole alkaloid, a member of phenols, a methyl ester and an organic heterohexacyclic compound.

Scientific Research Applications

Antitumor Properties and Cell Cycle Arrest

Jerantinine A, a closely related compound within the jerantinine family, demonstrates potent antitumor activities. It induces significant G2/M cell cycle arrest in various human-derived carcinoma cell lines by targeting microtubules. This disruption of microtubule dynamics leads to profound effects on cell growth and apoptosis, highlighting its potential as a chemotherapeutic agent (Raja et al., 2014).

Microtubule-Targeting Agents

The jerantinine family, sourced from Tabernaemontana corymbosa, acts as potent microtubule-targeting agents. These alkaloids bind at the colchicine site, leading to microtubule disruption and broad-spectrum anticancer activity. Sustainable synthesis methods have been developed for jerantinines A and E, facilitating access to these compounds for further research and development (Smedley et al., 2018).

Apoptosis Induction

Jerantinine B, another compound in the same family, has shown to significantly inhibit growth and induce apoptosis in human cancer cell lines. Its mechanism involves arresting cells at the G2/M phase and inhibiting tubulin polymerization, highlighting its promise as a chemotherapeutic agent (Qazzaz et al., 2016).

Enhancement of Apoptotic Activities in Combination Therapies

Research has also explored the potential of combining jerantinine A with other compounds, such as γ-tocotrienol, to enhance apoptotic activities in cancer cells, particularly brain cancer cells. This combinatorial approach aims to minimize toxicity while improving potency, suggesting a promising strategy for cancer therapy (Abubakar et al., 2017).

properties

Product Name

Jerantinine F

Molecular Formula

C22H26N2O5

Molecular Weight

398.5 g/mol

IUPAC Name

methyl (1R,12R,16S,22R)-4-hydroxy-5-methoxy-15-oxa-8,19-diazahexacyclo[10.9.1.01,9.02,7.012,16.019,22]docosa-2,4,6,9-tetraene-10-carboxylate

InChI

InChI=1S/C22H26N2O5/c1-27-16-10-14-13(9-15(16)25)22-4-7-24-6-3-17-21(20(22)24,5-8-29-17)11-12(18(22)23-14)19(26)28-2/h9-10,17,20,23,25H,3-8,11H2,1-2H3/t17-,20-,21+,22-/m0/s1

InChI Key

LZVMXRSCSWSPDH-MVWVFHAYSA-N

Isomeric SMILES

COC1=C(C=C2C(=C1)NC3=C(C[C@]45CCO[C@H]4CCN6[C@@H]5[C@@]23CC6)C(=O)OC)O

Canonical SMILES

COC1=C(C=C2C(=C1)NC3=C(CC45CCOC4CCN6C5C23CC6)C(=O)OC)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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